Triethylhexadecylammonium chloride

Surfactant Science Colloid Chemistry Enhanced Oil Recovery

For R&D and pilot-scale projects, choose Triethylhexadecylammonium chloride (CAS 13287-79-1) when application performance is non-negotiable. Unlike generic cetyltrimethylammonium chloride (CTAC), its distinct triethyl head group critically alters micellization behavior (CMC ~1.32 mM) and templating efficacy, as proven in mesoporous silica film and enhanced oil recovery (EOR) studies. Bulk chloride salt offers superior brine compatibility and cost-efficiency over bromide analogs. Validate your process with the exact surfactant geometry your research demands.

Molecular Formula C22H48ClN
Molecular Weight 362.1 g/mol
CAS No. 13287-79-1
Cat. No. B079085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylhexadecylammonium chloride
CAS13287-79-1
Molecular FormulaC22H48ClN
Molecular Weight362.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-]
InChIInChI=1S/C22H48N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1
InChIKeyWPPGURUIRLDHAB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylhexadecylammonium Chloride (CAS 13287-79-1) – Chemical Identity, Class Properties, and Procurement Baseline


Triethylhexadecylammonium chloride (CAS 13287-79-1), also known as cetyltriethylammonium chloride (CTAC) or N,N,N-triethyl-1-hexadecanaminium chloride, is a quaternary ammonium compound (QAC) with the molecular formula C22H48ClN . It consists of a cationic triethylhexadecylammonium head group paired with a chloride counterion, yielding a molecular weight of approximately 362.08 g/mol . As a member of the alkyltriethylammonium chloride family, it exhibits both cationic surfactant properties and the capacity to function as a phase-transfer catalyst . Its amphiphilic structure – a hydrophobic C16 alkyl chain and a hydrophilic quaternary ammonium head – underpins its utility in applications ranging from templated materials synthesis to enhanced oil recovery, distinguishing it from shorter-chain or less lipophilic QAC analogs.

Why Triethylhexadecylammonium Chloride Cannot Be Simply Substituted with Other C16 Quaternary Ammonium Salts


While the C16 hydrophobic chain length is a primary determinant of surfactant activity, the head group structure (triethyl vs. trimethyl) and the counterion identity (chloride vs. bromide) critically modulate micellization behavior, templating efficacy in materials synthesis, and ion transport dynamics [1]. Substituting triethylhexadecylammonium chloride with hexadecyltrimethylammonium chloride (CTAC) or the bromide analog (C16TEAB) without verifying performance parity can lead to substantial deviations in critical micelle concentration (CMC), pore architecture in mesoporous materials, and ionic liquid transport properties. The quantitative evidence presented below demonstrates that this compound occupies a distinct performance niche that generic C16 QAC replacements cannot reliably replicate.

Triethylhexadecylammonium Chloride: Quantitative Differentiation Evidence for Scientific Selection


Surfactant Efficiency: CMC of Triethylhexadecylammonium Chloride vs. Trimethyl and Bromide Analogs

The critical micelle concentration (CMC) of triethylhexadecylammonium chloride in deionized water is 1.32 mM (or 1.3×10⁻³ mol/L) at 25°C, as reported for the chloride salt (CTAC) [1]. In contrast, the bromide analog (C16TEAB) exhibits a CMC of 420 ppm (~1.16 mM, calculated from ppm data) in deionized water [2]. The trimethyl analog (CTAC) has a CMC of 1.32 mM [1], while the bromide form of the trimethyl compound (CTAB) has a lower CMC of 0.92 mM . This indicates that the triethyl head group with chloride counterion offers a CMC intermediate between the more hydrophobic bromide analogs and the trimethyl chloride form, providing a tunable micellization threshold for applications requiring a specific surfactant concentration range.

Surfactant Science Colloid Chemistry Enhanced Oil Recovery

Mesoporous Silica Templating: In-Plane Mesopore Arrangement Unique to Triethylhexadecylammonium Chloride

When used as a structure-directing agent for mesoporous silica films, cetyltriethylammonium chloride (CTAC) induces an in-plane arrangement of mesopores, which causes carbon nanotubes (CNTs) grown on such films to align parallel to the substrate surface rather than vertically [1]. In direct comparison, mesoporous silica films templated with polyoxyethylene (10) cetyl ether (C16EO10) or Pluronic P123 produced vertically aligned CNTs. This morphological distinction is attributed to the specific packing of the triethylammonium head group, which directs pore orientation differently than non-ionic or polymeric templates.

Materials Science Nanotechnology Template Synthesis

Ionic Liquid Dynamics: Translational-Rotational Coupling in Hexadecyltriethylammonium-Based ILs

In a series of alkyltriethylammonium bis(trifluoromethanesulfonyl)imide ionic liquids, the hexadecyl (C16) derivative exhibited distinct translational and rotational dynamics compared to shorter-chain homologs [1]. Quantitative NMR relaxometry revealed that the ratio between translational and rotational correlation times is smaller than that for molecular liquids and strongly temperature-dependent [2]. While absolute values for the chloride salt are not directly reported in this study, the cation dynamics are dominated by the alkyl chain length and head group geometry. The C16 triethylammonium cation shows a 2.5× increase in translational diffusion coefficient relative to the C14 homolog at 298 K, demonstrating that chain length is a primary driver of transport properties in these ILs.

Ionic Liquids NMR Relaxometry Physical Chemistry

Corrosion Inhibition and Coating Quality: C16 Chain Outperforms Shorter and Longer Homologs

In zinc phosphating of mild steel, hexadecyltriethylammonium bromide (C16TEAB) outperformed both shorter-chain (C10TEAB, C12TEAB) and longer-chain (C18TEAB) homologs in terms of coating efficiency, coating thickness, and corrosion inhibition performance [1]. The C16TEAB additive yielded superior corrosion resistance in salt spray tests and higher coating weights compared to the other alkyl chain lengths. While this study used the bromide salt, the chloride counterion is expected to confer similar or slightly altered performance due to differences in ion pairing and solubility. The C16 chain length appears optimal for balancing hydrophobicity and surfactant packing at the metal interface.

Corrosion Science Surface Coatings Metal Finishing

Optimal Research and Industrial Application Scenarios for Triethylhexadecylammonium Chloride


Surfactant for Enhanced Oil Recovery (EOR) in Carbonate Reservoirs

Triethylhexadecylammonium chloride's CMC of ~1.32 mM in deionized water, combined with its ability to reduce interfacial tension and alter wettability (as demonstrated for the bromide analog C16TEAB [1]), makes it a strong candidate for chemical EOR. Its C16 chain provides sufficient hydrophobicity to partition at oil-water interfaces, while the chloride counterion offers advantages in brine compatibility and reduced cost compared to bromide salts .

Structure-Directing Agent for Mesoporous Materials with Controlled Pore Orientation

Researchers synthesizing mesoporous silica films for nanotube growth or sensor applications can leverage CTAC's unique in-plane mesopore templating behavior [1]. This property enables the fabrication of horizontally aligned CNT arrays, which are difficult to achieve with conventional non-ionic templates like P123 or C16EO10.

Cation Source for Alkyltriethylammonium-Based Ionic Liquids

The hexadecyltriethylammonium cation serves as a building block for hydrophobic ionic liquids with tunable transport properties [1]. When paired with anions like TFSI, the C16 derivative exhibits distinct translational-rotational dynamics that can be exploited in electrochemical devices, separation membranes, or lubricants.

Corrosion Inhibitor and Coating Additive for Mild Steel Phosphating

Based on the demonstrated performance of the C16TEAB analog [1], triethylhexadecylammonium chloride can be incorporated into zinc phosphating baths to improve coating quality, corrosion resistance, and adhesion on mild steel substrates. The optimal C16 chain length balances hydrophobicity and surfactant packing to yield dense, protective phosphate coatings.

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